molecular formula C23H14N2O5 B15042818 5-nitro-2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione

5-nitro-2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B15042818
M. Wt: 398.4 g/mol
InChI Key: TWOZFDGICKKBBK-FMIVXFBMSA-N
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Description

5-NITRO-2-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a nitro group, a phenylprop-1-en-1-yl group, and a dihydroisoindole-1,3-dione core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aldol Condensation: The phenylprop-1-en-1-yl group can be introduced via an aldol condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.

    Cyclization: The formation of the dihydroisoindole-1,3-dione core can be achieved through a cyclization reaction involving the condensation of an appropriate amine with a phthalic anhydride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-2-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Nucleophilic Addition: The carbonyl groups in the compound can participate in nucleophilic addition reactions with nucleophiles such as hydrazine or hydroxylamine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Electrophilic Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

    Nucleophiles: Hydrazine, hydroxylamine.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Electrophilic Substitution: Introduction of halogen or nitro groups on the aromatic rings.

    Nucleophilic Addition: Formation of hydrazones or oximes from the carbonyl groups.

Scientific Research Applications

5-NITRO-2-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-NITRO-2-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-NITRO-2-PHENYLISOINDOLE-1,3-DIONE: Similar structure but lacks the phenylprop-1-en-1-yl group.

    2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks both the nitro group and the phenylprop-1-en-1-yl group.

    5-NITROISOINDOLE-1,3-DIONE: Similar structure but lacks the phenylprop-1-en-1-yl group.

Uniqueness

5-NITRO-2-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the nitro group and the phenylprop-1-en-1-yl group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C23H14N2O5

Molecular Weight

398.4 g/mol

IUPAC Name

5-nitro-2-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C23H14N2O5/c26-21(16-6-2-1-3-7-16)12-9-15-5-4-8-17(13-15)24-22(27)19-11-10-18(25(29)30)14-20(19)23(24)28/h1-14H/b12-9+

InChI Key

TWOZFDGICKKBBK-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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